

# (Rac)-Tezacaftor: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

(Rac)-Tezacaftor, the racemic mixture of Tezacaftor (VX-661), represents a significant advancement in the treatment of cystic fibrosis (CF), a life-threatening genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. As a second-generation CFTR corrector, Tezacaftor addresses the underlying cellular defect in the most common CF-causing mutation, F508del. This technical guide provides an in-depth overview of the discovery and development timeline of (Rac)-Tezacaftor, its mechanism of action, and the key experimental findings that have established its therapeutic importance.

## **Discovery and Development Timeline**

The development of Tezacaftor is a testament to the targeted drug discovery efforts aimed at correcting the misfolded F508del-CFTR protein. The timeline below highlights the key milestones in its journey from a laboratory compound to a clinically approved therapeutic.



| Year        | Milestone                                                                                                                                                                                                                  |  |
|-------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Early 2010s | Discovery of VX-661 (Tezacaftor) by Vertex Pharmaceuticals as a promising CFTR corrector candidate.                                                                                                                        |  |
| 2014        | The U.S. Food and Drug Administration (FDA) grants Orphan Drug Designation to VX-661 for the treatment of cystic fibrosis.[1]                                                                                              |  |
| 2015        | Initiation of Phase 3 clinical trials, EVOLVE and EXPAND, to evaluate the efficacy and safety of Tezacaftor in combination with Ivacaftor in CF patients with specific CFTR mutations.[2][3]                               |  |
| 2017        | Positive results from the EVOLVE and EXPAND  Phase 3 trials are announced, demonstrating significant improvements in lung function and other key endpoints.[2]                                                             |  |
| 2018        | The FDA approves the combination of Tezacaftor and Ivacaftor (Symdeko) for the treatment of CF in patients aged 12 and older with two copies of the F508del mutation or one of several other specified mutations.          |  |
| 2019        | The FDA approves the triple-combination therapy Trikafta (Elexacaftor/Tezacaftor/Ivacaftor) for CF patients aged 12 and older with at least one F508del mutation, significantly expanding the eligible patient population. |  |

# Mechanism of Action: Correcting the F508del-CFTR Defect

The F508del mutation leads to the production of a misfolded CFTR protein that is prematurely degraded by the cell's quality control machinery and therefore does not reach the cell surface to function as a chloride channel. Tezacaftor acts as a "corrector" by directly binding to the



misfolded F508del-CFTR protein during its synthesis and processing within the endoplasmic reticulum. This binding facilitates the proper folding of the protein, allowing it to bypass the cellular quality control checkpoints and traffic to the cell membrane. Once at the cell surface, the corrected F508del-CFTR protein can be activated by a potentiator, such as Ivacaftor, to restore chloride ion transport.[4][5]



Click to download full resolution via product page

Caption: Mechanism of action of **(Rac)-Tezacaftor** in correcting the F508del-CFTR protein defect.

# Quantitative Data from Preclinical and Clinical Studies

## **Preclinical In Vitro Efficacy**

The efficacy of Tezacaftor in correcting the F508del-CFTR defect was initially established in preclinical in vitro models, primarily using human bronchial epithelial (HBE) cells derived from CF patients.



| Assay Type                | Cell Model                   | Treatment                       | Endpoint                               | Result                                                                      |
|---------------------------|------------------------------|---------------------------------|----------------------------------------|-----------------------------------------------------------------------------|
| Ussing Chamber            | F508del/F508del<br>HBE cells | Tezacaftor (24h)                | Chloride<br>Transport (% of<br>normal) | Increased from<br>baseline of 2.5%<br>to 8.1% of<br>normal levels.[5]       |
| Ussing Chamber            | F508del/F508del<br>HBE cells | Tezacaftor +<br>Ivacaftor (24h) | Chloride<br>Transport (% of<br>normal) | Further increased to 15.7% of non-CF airway cells.[5]                       |
| Ciliary Beat<br>Frequency | F508del/F508del<br>HBE cells | Tezacaftor +<br>Ivacaftor (72h) | Ciliary Beat<br>Frequency              | Increased to levels greater than those observed with either agent alone.[5] |

## **Clinical Trial Efficacy: EVOLVE and EXPAND Studies**

The pivotal Phase 3 trials, EVOLVE and EXPAND, provided robust clinical evidence for the efficacy and safety of Tezacaftor in combination with Ivacaftor.

EVOLVE Study: Patients with two copies of the F508del mutation



| Endpoint                                                             | Tezacaftor/Ivac<br>aftor Group | Placebo Group | Treatment<br>Difference<br>(95% CI) | p-value |
|----------------------------------------------------------------------|--------------------------------|---------------|-------------------------------------|---------|
| Mean absolute change in ppFEV1 through 24 weeks                      | 4.0 percentage points          | -             | 4.0 (3.1 to 4.8)                    | <0.001  |
| Mean absolute<br>change in sweat<br>chloride at week<br>24           | -9.5 mmol/L                    | -             | -9.5 (-11.0 to<br>-8.0)             | <0.001  |
| Pulmonary Exacerbation Rate (per patient-year)                       | 0.39                           | 0.60          | -                                   | 0.005   |
| Mean change in<br>CFQ-R<br>Respiratory<br>Domain score at<br>week 24 | 5.1 points                     | -             | 5.1 (3.2 to 7.0)                    | <0.001  |

EXPAND Study: Patients with one F508del mutation and a residual function mutation



| Endpoint                                                          | Tezacaftor/Ivacaftor vs.<br>Placebo | Ivacaftor vs. Placebo |
|-------------------------------------------------------------------|-------------------------------------|-----------------------|
| Mean absolute change in ppFEV1 at average of week 4 and 8         | 6.8 percentage points               | 4.7 percentage points |
| Mean absolute change in sweat chloride at average of week 4 and 8 | -11.1 mmol/L                        | -4.5 mmol/L           |
| Mean change in CFQ-R<br>Respiratory Domain score at<br>week 8     | 8.3 points                          | 7.3 points            |

# **Experimental Protocols**Ussing Chamber Assay for CFTR Function

The Ussing chamber is a key in vitro technique used to measure ion transport across epithelial tissues. The following is a generalized protocol for assessing CFTR function in response to modulators.

Objective: To measure changes in CFTR-mediated chloride secretion in primary human bronchial epithelial (HBE) cells cultured at an air-liquid interface (ALI).

#### Materials:

- HBE cells from CF donors (e.g., homozygous for F508del) cultured on permeable supports.
- Ussing chamber system.
- · Krebs-Bicarbonate Ringer (KBR) solution.
- Amiloride (to block ENaC channels).
- Forskolin (to activate CFTR through cAMP).
- CFTR potentiator (e.g., Ivacaftor).



- CFTR inhibitor (e.g., CFTRinh-172).
- Tezacaftor or other correctors.

#### Procedure:

- Culture HBE cells on permeable supports until a differentiated, polarized monolayer is formed.
- Treat the cells with the CFTR corrector (e.g., Tezacaftor at a specified concentration) for 24-48 hours prior to the experiment to allow for correction of the F508del-CFTR protein.
- Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments, which are filled with pre-warmed and gassed KBR solution.
- Measure the baseline short-circuit current (Isc), a measure of net ion transport.
- Add amiloride to the apical chamber to inhibit sodium absorption through ENaC, isolating the chloride current.
- Add forskolin to the basolateral chamber to stimulate CFTR-mediated chloride secretion.
- Add a CFTR potentiator to the apical chamber to maximize the activity of the corrected CFTR channels at the cell surface.
- Finally, add a CFTR-specific inhibitor to the apical chamber to confirm that the measured current is CFTR-dependent. The difference in current before and after the addition of the inhibitor represents the CFTR-mediated chloride secretion.





Click to download full resolution via product page

Caption: Experimental workflow for the Ussing chamber assay.

## **CFTR Trafficking Assay (Immunoblotting)**

This protocol describes a common method to assess the correction of F508del-CFTR trafficking by observing changes in its glycosylation state.

### Foundational & Exploratory



Objective: To determine if Tezacaftor treatment increases the amount of mature, fully-glycosylated F508del-CFTR.

#### Materials:

- Cells expressing F508del-CFTR (e.g., CFBE41o- cells).
- Tezacaftor.
- · Lysis buffer.
- Protein electrophoresis equipment (SDS-PAGE).
- Immunoblotting equipment.
- · Primary antibody against CFTR.
- · Secondary antibody (HRP-conjugated).
- Chemiluminescence detection reagents.

#### Procedure:

- Culture cells expressing F508del-CFTR in appropriate culture vessels.
- Treat the cells with Tezacaftor at various concentrations for a specified period (e.g., 24 hours).
- Lyse the cells to extract total protein.
- Determine the protein concentration of the lysates.
- Separate the proteins by size using SDS-PAGE. F508del-CFTR exists in two main forms: Band B (immature, core-glycosylated, ~150 kDa) and Band C (mature, complex-glycosylated, ~170 kDa).
- Transfer the separated proteins to a membrane (e.g., PVDF).
- Probe the membrane with a primary antibody specific for CFTR.

## Foundational & Exploratory





- Incubate with an HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescence substrate and imaging system.
- Quantify the intensity of Band B and Band C. An increase in the ratio of Band C to Band B indicates improved trafficking of F508del-CFTR out of the endoplasmic reticulum and through the Golgi apparatus.





Click to download full resolution via product page

Caption: Experimental workflow for the CFTR trafficking immunoblotting assay.

### Conclusion



The discovery and development of **(Rac)-Tezacaftor** has been a pivotal achievement in the field of cystic fibrosis therapeutics. As a highly effective CFTR corrector, it forms the backbone of combination therapies that have transformed the lives of many individuals with CF. The indepth understanding of its mechanism of action, supported by robust preclinical and clinical data, continues to guide the development of even more effective treatments for this devastating disease. This technical guide provides a comprehensive resource for researchers and drug development professionals working to build upon this success and further advance the treatment of cystic fibrosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. Vertex's tezacaftor shows positive outcome in two Phase III trials to treat CF Clinical Trials Arena [clinicaltrialsarena.com]
- 3. investors.vrtx.com [investors.vrtx.com]
- 4. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis
  Transmembrane Conductance Regulator Modulating Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of tezacaftor/ivacaftor combination and its potential in the treatment of cystic fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(Rac)-Tezacaftor: A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12402632#rac-tezacaftor-discovery-and-development-timeline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com